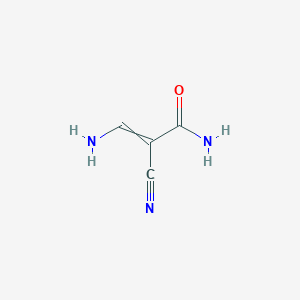

3-Amino-2-cyanoacrylamide

CAS No.:

Cat. No.: VC14181914

Molecular Formula: C4H5N3O

Molecular Weight: 111.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5N3O |

|---|---|

| Molecular Weight | 111.10 g/mol |

| IUPAC Name | 3-amino-2-cyanoprop-2-enamide |

| Standard InChI | InChI=1S/C4H5N3O/c5-1-3(2-6)4(7)8/h1H,5H2,(H2,7,8) |

| Standard InChI Key | FRBZBJHKHSVFNK-UHFFFAOYSA-N |

| Canonical SMILES | C(=C(C#N)C(=O)N)N |

Introduction

Structural and Physicochemical Properties

3-Amino-2-cyanoacrylamide is characterized by the molecular formula C₄H₅N₃O and an IUPAC name of 3-amino-2-cyanoprop-2-enamide. Its structure features a conjugated system with a cyano group (-C≡N) at the α-position and an amide group (-CONH₂) at the β-position relative to the amino group (-NH₂). This arrangement facilitates resonance stabilization, enhancing its reactivity in nucleophilic addition and cyclization reactions .

Key Physicochemical Parameters

The compound’s crystalline form, as reported in patent US3694484A, exhibits a melting point of 185–186°C, with moderate solubility in water and lower alcohols such as methanol and ethanol . Its stability under acidic conditions makes it suitable for multi-step syntheses, though degradation can occur at temperatures exceeding 200°C.

Synthesis Methodologies and Optimization

The synthesis of 3-amino-2-cyanoacrylamide has evolved significantly since its initial discovery, with modern protocols emphasizing efficiency and minimal byproduct formation.

Conventional Synthesis Route

The primary method involves the reaction of formamidine (H₂N-CH₂-NH₂) with cyanoacetamide (NC-CH₂-CONH₂) under controlled conditions. Key parameters include:

This exothermic reaction proceeds via an ionic mechanism, as evidenced by its low activation energy and rapid progression in aqueous media . The product precipitates as a crystalline solid, achieving yields of 77.5% under optimized conditions .

Comparative Analysis of Solvent Systems

| Solvent | Reaction Rate | Yield (%) | Purity (%) |

|---|---|---|---|

| Water | Fast | 75 | 98 |

| Methanol | Moderate | 77.5 | 99 |

| Ethanol | Slow | 70 | 97 |

Data from US3694484A indicate that methanol balances reaction speed and product quality, making it the preferred solvent for industrial-scale production . Post-synthesis purification often involves recrystallization from sodium hydroxide and hydrochloric acid solutions to achieve pharmaceutical-grade purity (>99%) .

Pharmaceutical Applications: Role in Allopurinol Production

3-Amino-2-cyanoacrylamide serves as a pivotal intermediate in synthesizing Allopurinol (C₅H₄N₄O), a xanthine oxidase inhibitor. The synthesis pathway involves two key steps:

Stepwise Reaction Mechanism

-

Formation of 3-Amino-pyrazole-4-carboxamide:

Reacting 3-amino-2-cyanoacrylamide with hydrazine (N₂H₄) at 70–80°C yields 3-amino-pyrazole-4-carboxamide sulfate, a precursor to Allopurinol . -

Cyclization with Formamide:

Heating the pyrazole derivative with formamide (HCONH₂) induces cyclization, forming Allopurinol .

Challenges in Industrial-Scale Production

Despite optimized protocols, several challenges persist:

Byproduct Formation

Residual solvents or incomplete reactions can generate cyanamide derivatives, necessitating rigorous purification. For example, ethyl 3-amino-2-cyanoacrylate (C₆H₈N₂O₂), a structurally similar compound, has been identified as a byproduct in non-aqueous systems .

Thermal Instability

Decomposition above 200°C limits high-temperature applications, requiring precise thermal management during storage and processing .

Recent Developments and Future Directions

Future research may focus on:

-

Green Chemistry Approaches: Substituting traditional solvents with ionic liquids to enhance sustainability.

-

Continuous Flow Synthesis: Improving yield and consistency through automated systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume